N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

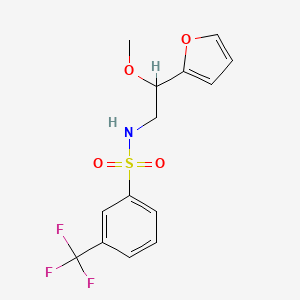

Chemical Structure: The compound features a benzenesulfonamide core substituted at the 3-position with a trifluoromethyl (-CF₃) group. The sulfonamide nitrogen is further functionalized with a 2-(furan-2-yl)-2-methoxyethyl moiety.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO4S/c1-21-13(12-6-3-7-22-12)9-18-23(19,20)11-5-2-4-10(8-11)14(15,16)17/h2-8,13,18H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBRWCLGYYFSAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the furan-2-yl methoxyethyl intermediate. This intermediate is then reacted with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions to form the final product. Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of greener solvents and reagents may be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Key Functional Groups :

- Trifluoromethyl (-CF₃) : Imparts electron-withdrawing effects, influencing electronic distribution and receptor binding.

- Furan-2-yl : A heteroaromatic group that may participate in π-π stacking or dipole interactions.

- Methoxyethyl chain : Enhances solubility and modulates steric bulk.

Comparison with Structurally Similar Sulfonamide Derivatives

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Key Observations :

Physical and Spectroscopic Properties

Insights :

- The trifluoromethyl group in the target compound would produce a distinct ¹⁹F NMR signal (~-60 ppm), absent in non-fluorinated analogs .

- Higher molecular weight analogs (e.g., 1g, [M+H]⁺ = 548.2) exhibit extended retention times in LC-MS compared to the target .

Biological Activity

N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, featuring a furan ring and a trifluoromethyl group, suggests various biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 365.33 g/mol. Its structure includes a sulfonamide group, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H14F3NO5S |

| Molecular Weight | 365.33 g/mol |

| Purity | Typically ≥ 95% |

| IUPAC Name | N-[2-(furan-2-yl)-2-methoxyethyl]-3-(trifluoromethyl)benzenesulfonamide |

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, a study evaluating several trifluoromethylquinoline derivatives containing benzenesulfonamide moieties demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that the sulfonamide group may enhance biological activity through interaction with key molecular targets like PI3K (phosphoinositide 3-kinase) .

Antimicrobial Properties

The structural features of N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide indicate potential antimicrobial activity. Compounds containing furan rings have been reported to possess antibacterial and antifungal properties, possibly due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

The precise mechanism of action for N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide remains to be fully elucidated. However, it is hypothesized that:

- The sulfonamide group may bind to dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.

- The trifluoromethyl group could enhance lipophilicity, facilitating membrane penetration and increasing bioactivity.

- The furan moiety may interact with various biological targets, modulating signaling pathways involved in cell proliferation and apoptosis.

Case Studies

- In Vitro Studies : A series of synthesized sulfonamides were tested for their anticancer activity against multiple cell lines. Notably, compounds similar to N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide showed IC50 values in the low micromolar range, indicating effective cytotoxicity .

- Antimicrobial Testing : In studies assessing the antimicrobial efficacy of furan-containing compounds, derivatives demonstrated significant inhibition against Gram-positive bacteria, suggesting that structural modifications could enhance their spectrum of activity .

Q & A

Q. What are the recommended synthetic routes for N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide, and how can purity be optimized?

Answer: The synthesis typically involves multi-step reactions, starting with the formation of a sulfonamide intermediate. For example, coupling 3-(trifluoromethyl)benzenesulfonyl chloride with a furan-containing amine derivative under basic conditions (e.g., triethylamine in dichloromethane) . Purification is critical: use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Monitor reactions via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the presence of the trifluoromethyl group (δ ~110-120 ppm in ¹³C), furan protons (δ ~6.3-7.4 ppm), and sulfonamide NH (δ ~3.5-4.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): ESI+ mode to verify molecular ion [M+H]⁺ and fragmentation patterns.

- FT-IR: Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide functionality .

Q. What preliminary assays are recommended to evaluate its biological activity?

Answer:

- Enzyme Inhibition Assays: Test against tankyrase or other sulfonamide-targeted enzymes using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) at concentrations 1–100 μM .

- Cytotoxicity Screening: Use MTT assays in cancer cell lines (e.g., HCT-116 or HeLa) to assess IC₅₀ values .

- Solubility Testing: Perform shake-flask method in PBS (pH 7.4) and DMSO to guide dosing in biological studies .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., tankyrase’s NAD+ binding site). Focus on interactions between the trifluoromethyl group and hydrophobic pockets .

- QSAR Studies: Train models using descriptors like LogP, polar surface area, and H-bond acceptors/donors from PubChem data to correlate structural features with activity .

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives with prolonged binding .

Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Answer:

- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time. Validate findings across multiple labs .

- Orthogonal Assays: Confirm enzyme inhibition via Western blot (e.g., Wnt/β-catenin pathway proteins for tankyrase targets) alongside biochemical assays .

- Meta-Analysis: Compare data with structurally similar compounds (e.g., N-(3-ethylphenyl)furan-2-carboxamide) to identify trends in substituent effects .

Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical integrity?

Answer:

- Catalytic Optimization: Use Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .

- Flow Chemistry: Implement continuous-flow reactors for precise control of reaction parameters (temperature, residence time) during sulfonamide coupling .

- Chiral HPLC: Separate enantiomers using a Chiralpak IA column (hexane/isopropanol mobile phase) to confirm stereopurity .

Q. How can SAR studies be designed to explore the role of the trifluoromethyl group?

Answer:

- Derivative Synthesis: Replace -CF₃ with -CH₃, -Cl, or -CN and compare bioactivity .

- Electrostatic Potential Maps (Gaussian): Calculate charge distribution to assess how -CF₃ influences electron-deficient regions of the aromatic ring .

- In Vitro Metabolism: Incubate derivatives with liver microsomes to evaluate metabolic stability linked to -CF₃’s electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.